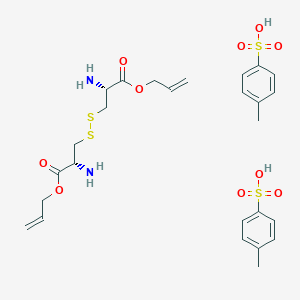
(3R)-3-hydroxy-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Manipulation
(3R)-3-hydroxy-L-aspartic acid, and its derivatives, have been the subject of various synthetic and chemical manipulation studies. For instance, enantiopure 3-amino-4-hydroxyhexanoic acids and 4-amino-5-hydroxyheptanoic acid derivatives have been synthesized from L-aspartic acid, highlighting its utility in stereodivergent synthesis (Andrés et al., 2003). Additionally, a concise, asymmetric synthesis route has been developed for a protected 3-hydroxyaspartic acid derivative, emphasizing its potential as a multifunctional building block in organic syntheses (Khalaf & Datta, 2008).
Biomedical and Material Science Applications
(3R)-3-hydroxy-L-aspartic acid has been investigated for its potential applications in biomedical and material sciences. Research has focused on its use in the synthesis of stimuli-responsive hydrogels based on starch and L-aspartic acid, demonstrating its utility in creating novel carriers with applications in delivery systems (Vakili & Rahneshin, 2013). Also, the development of fullerene aspartic acid and fullerene glutamic acid highlights the potential application of (3R)-3-hydroxy-L-aspartic acid in the biomedical field (Zhongjie, 2008).
Food Industry and Sweeteners
In the food industry, (3R)-3-hydroxy-L-aspartic acid derivatives have been used for the synthesis of artificial dipeptide sweeteners. The enantioselective biocatalytic synthesis of N-substituted aspartic acids, precursors to neotame and advantame, highlights its significance in this sector (Zhang et al., 2019).
Forensic Science
In forensic science, the aspartic acid racemization method, based on the D-L-aspartic acid ratio, has been applied for age estimation in bloodstain analysis. This innovative application demonstrates its utility in resolving significant forensic issues (Arany & Ohtani, 2011).
Biotechnology and Metabolic Engineering
(3R)-3-hydroxy-L-aspartic acid has also been utilized in metabolic engineering for the production of significant chemicals. For instance, Escherichia coli was genetically modified for the production of 3-aminopropionic acid using L-aspartate-α-decarboxylase, showcasing its role in the production of important platform chemicals (Song et al., 2015).
Eigenschaften
CAS-Nummer |
6532-76-9 |
|---|---|
Produktname |
(3R)-3-hydroxy-L-aspartic acid |
Molekularformel |
C4H7NO5 |
Molekulargewicht |
149.1 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
InChI-Schlüssel |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
Isomerische SMILES |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Andere CAS-Nummern |
7298-98-8 6532-76-9 |
Synonyme |
erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)


![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)

